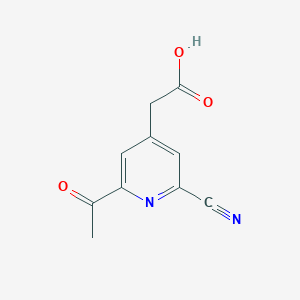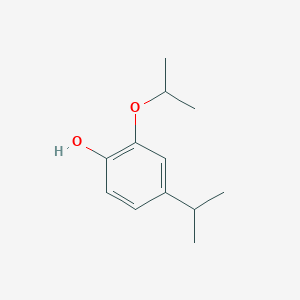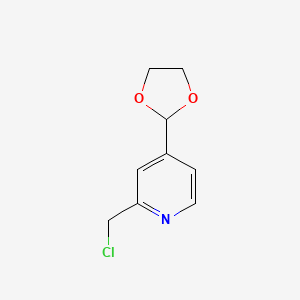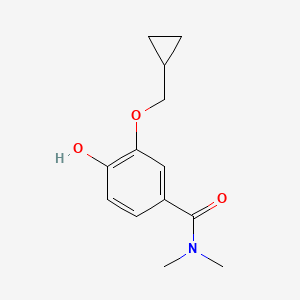
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is characterized by the presence of an acetyl group, a cyano group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-cyanopyridin-4-YL)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetyl and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid has several scientific research applications, including:
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Acetyl-6-cyanopyridin-4-YL)acetic acid involves its interaction with molecular targets through its functional groups. The acetyl and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating its activity .
Comparación Con Compuestos Similares
Similar Compounds
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid ethyl ester: Similar in structure but contains a thiazole ring instead of a cyano group.
(2-Pyridin-3-yl-thiazol-4-yl)-acetic acid ethyl ester: Another similar compound with a thiazole ring.
(2-Oxo-2H-pyridin-1-yl)-acetic acid: Contains an oxo group instead of an acetyl group.
Uniqueness
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid is unique due to its combination of an acetyl group, a cyano group, and a pyridine ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-(2-acetyl-6-cyanopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)9-3-7(4-10(14)15)2-8(5-11)12-9/h2-3H,4H2,1H3,(H,14,15) |
Clave InChI |
LLCRYKBCFLXUFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)C#N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid](/img/structure/B14849145.png)



![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)



![1-[3-(Chloromethyl)-5-methylphenyl]ethanone](/img/structure/B14849179.png)
